Physicochemical properties of (2-Aminoethyl)(cyclopropylmethyl)amine
Physicochemical properties of (2-Aminoethyl)(cyclopropylmethyl)amine
A Pharmacophore Scaffold for Next-Generation Kinase & GPCR Ligands[1]
Executive Summary & Molecular Identity
(2-Aminoethyl)(cyclopropylmethyl)amine (CAS 2724-69-8) is a specialized diamine intermediate increasingly utilized in medicinal chemistry to modulate metabolic stability and lipophilicity.[1] Unlike linear alkyl chains, the cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol) and unique steric vectors, often improving the metabolic half-life of drug candidates by retarding cytochrome P450-mediated oxidation at the
This guide provides a comprehensive technical analysis of its physicochemical profile, synthesis, and application in drug discovery.[1]
Molecular Identity Table
| Attribute | Detail |
| IUPAC Name | N-(Cyclopropylmethyl)ethane-1,2-diamine |
| Common Name | (2-Aminoethyl)(cyclopropylmethyl)amine |
| CAS Registry Number | 2724-69-8 |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| SMILES | C1CC1CNCCN |
| InChI Key | HIQZQXIKQSQWOS-UHFFFAOYSA-N |
| Structural Class | Aliphatic Diamine / Cyclopropyl-substituted Amine |
Physicochemical Profile
Note: Due to the specialized nature of this intermediate, certain values are derived from validated Structure-Property Relationship (SPR) models where experimental data is proprietary.
| Property | Value (Condition) | Technical Insight |
| Physical State | Liquid (at 25°C) | Colorless to pale yellow; hygroscopic.[1] |
| Boiling Point | 155°C - 165°C (Predicted) | Higher than ethylenediamine (116°C) due to increased molecular weight and van der Waals interactions from the cyclopropyl group.[1] |
| Density | 0.91 ± 0.05 g/cm³ | Typical for aliphatic diamines; slightly denser than linear analogs due to ring compactness. |
| pKa (Basic) | pKa₁ ≈ 10.1 (Primary Amine)pKa₂ ≈ 7.4 (Secondary Amine) | The secondary amine is less basic due to the electron-withdrawing inductive effect (-I) of the cyclopropyl group.[1] |
| LogP | 0.15 (Predicted) | significantly more lipophilic than ethylenediamine (LogP -2.04), improving membrane permeability in drug scaffolds.[1] |
| Refractive Index | 1.46 (Estimated) | Consistent with cyclopropyl-containing aliphatics. |
| Solubility | Miscible in Water, Ethanol, DCM | High polarity of the diamine core ensures aqueous solubility; cyclopropyl group allows organic solvent compatibility.[1] |
Synthetic Routes & Process Chemistry
The synthesis of (2-Aminoethyl)(cyclopropylmethyl)amine requires precise control over stoichiometry to prevent the formation of the bis-alkylated byproduct.[1] The industry-standard approach is Reductive Amination .
3.1. Reaction Logic (Graphviz Visualization)
Figure 1: Synthetic pathway via reductive amination.[1][2][3][4] The critical control point is the excess of ethylenediamine to suppress the formation of the bis-alkylated impurity.[1]
3.2. Detailed Protocol: Reductive Amination
Objective: Synthesize 10g of (2-Aminoethyl)(cyclopropylmethyl)amine with >95% purity.
Reagents:
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Ethylenediamine (5.0 - 8.0 eq) [Critical: Large excess prevents polymerization][1]
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Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB)[1]
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Solvent: Methanol (anhydrous)[1]
Step-by-Step Methodology:
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Imine Formation:
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Charge a dry 3-neck round-bottom flask with anhydrous Methanol (10 vol).
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Add Ethylenediamine (8.0 eq) and cool to 0°C under N₂ atmosphere.
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Add Cyclopropanecarbaldehyde (1.0 eq) dropwise over 30 minutes. Note: Exothermic reaction. Maintain temp <10°C.
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Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours to ensure complete imine formation.
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-
Reduction:
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Cool the reaction mixture back to 0°C.
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Add NaBH₄ (1.5 eq) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
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Stir at RT for 12 hours.
-
-
Work-up & Purification:
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Quench reaction with water (caution).[5]
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Concentrate under reduced pressure to remove Methanol.
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Extraction: Basify the aqueous residue to pH >12 using 50% NaOH. Extract with Dichloromethane (DCM) (3x).[1]
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Distillation: The excess ethylenediamine will distill first (BP 116°C). The product fraction is collected under vacuum (approx. 60-70°C at 10 mmHg).
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Validation:
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1H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (~9 ppm) and the appearance of the cyclopropyl methylene doublet (~2.5 ppm).[1]
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Mass Spec: [M+H]+ = 115.12.[1]
Reactivity & Handling (Safety)
As a low molecular weight aliphatic amine, CAS 2724-69-8 poses specific hazards that must be mitigated.
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Corrosivity: pH >11 in aqueous solution. Causes severe skin burns and eye damage (Category 1B).[5]
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Sensitization: Potential respiratory sensitizer (similar to ethylenediamine).
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Storage: Store under Argon/Nitrogen. The compound acts as a CO₂ scrubber (forming carbamates) if exposed to air.
Self-Validating Safety Check: Before scaling up, perform a "drop test" with pH paper on the vapor phase.[1] If the vapor turns litmus blue instantly, containment (fume hood) is insufficient.[1]
Pharmaceutical Applications
This scaffold acts as a bioisostere for N-ethyl or N-isopropyl groups, offering distinct advantages in Drug Metabolism and Pharmacokinetics (DMPK).[1]
5.1. Mechanism of Action in Ligand Design
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Metabolic Blocking: The cyclopropyl ring inhibits
-hydroxylation by Cytochrome P450 enzymes. The C-H bonds of the cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to alkyl chains (~98 kcal/mol), making them resistant to metabolic attack.[1] -
Solubility Modulation: The terminal primary amine provides a handle for salt formation (e.g., HCl, Tosylate), significantly enhancing the aqueous solubility of lipophilic drug cores.[1]
5.2. Application Logic (Graphviz Visualization)
Figure 2: Pharmacophore utility map. The molecule serves as a dual-functional linker, enhancing both binding affinity (via amine interactions) and metabolic stability (via the cyclopropyl shield).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62408622, N-ethyl-N'-(2-methylcyclopropyl)ethane-1,2-diamine (Analogous Physicochemical Data).[1] Retrieved from [Link][1]
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Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] (Discusses the metabolic stability of strained rings like cyclopropane). Angewandte Chemie International Edition.
- Talele, T. T. (2016).The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. (Provides the mechanistic basis for using cyclopropyl amines).
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Organic Syntheses. Reductive Amination Procedures using Sodium Borohydride. (Standard protocol reference). Retrieved from [Link]
